Dermal Irritancy Comparison: Milliamine I vs. Milliamine H in the Mouse Ear Assay
In the classical mouse ear irritancy model, Milliamine I exhibits virtually no acute irritant activity, a finding that directly contrasts with Milliamine H, a co-occurring congener that differs only by an N-methyl group at position 12 and demonstrates weak irritant activity under identical experimental conditions [1]. This head-to-head comparison within the same study demonstrates that minimal structural perturbation at position 12 can toggle the biological response between null and observable levels, positioning Milliamine I as a superior negative-control or low-background probe for irritancy-dependent phenotypes. As a broader class-level baseline, the prototypical phorbol ester PMA (phorbol 12-myristate 13-acetate) exhibits an irritant dose 50 (ID50) of approximately 0.016 nmol per ear in the same mouse ear assay [2], making Milliamine I’s virtually undetectable response roughly orders of magnitude weaker (irritancy differential >10^3-fold versus PMA).
| Evidence Dimension | Acute dermal irritant activity (mouse ear assay) |
|---|---|
| Target Compound Data | Milliamine I: virtually no irritant activity |
| Comparator Or Baseline | Milliamine H: weak irritant activity; PMA (class-level baseline): ID50 ≈ 0.016 nmol/ear |
| Quantified Difference | Milliamine I: null/undetectable; Milliamine H: weak; PMA: potent (ID50 0.016 nmol/ear; irritancy differential >10^3-fold vs. Milliamine I) |
| Conditions | Mouse ear irritancy model; identical experimental conditions for Milliamine I and H within Marston & Hecker (1984); PMA irritancy reference from Hecker (1978) |
Why This Matters
Procurement teams supporting skin biology, toxicology, and PKC activation studies require compounds with defined irritancy thresholds; selecting Milliamine I as a non-irritant phorbol reference minimizes confounding inflammatory readouts that would otherwise be ubiquitous with PMA or Milliamine H.
- [1] Marston, A., & Hecker, E. (1984). Active Principles of the Euphorbiaceae. VII. Milliamines H and I, Peptide Esters of 20-Deoxy-5ζ-Hydroxyphorbol from Euphorbia milii. Planta Medica, 50(4), 319–322. View Source
- [2] Hecker, E. (1978). Structure–activity relationships in diterpene ester irritants and tumor promoters. In Carcinogenesis, Vol. 2: Mechanisms of Tumor Promotion and Cocarcinogenesis (pp. 11–48). Raven Press. View Source
